6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde
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Overview
Description
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde is an organic compound belonging to the thiadiazine family. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an oxo group (C=O) at the 6th position and a carbaldehyde group (CHO) at the 4th position. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde involves its interaction with specific molecular targets. The oxo and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
1,3,4-Thiadiazole Derivatives: Exhibits antimicrobial and antifungal activities.
1,2,6-Thiadiazine Derivatives: Known for their potential as enzyme inhibitors.
Uniqueness
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity
Biological Activity
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazines, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its synthesis often involves multi-step reactions starting from simpler precursors. For example, various synthetic routes have been explored to produce derivatives with enhanced biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Cell Lines Tested : Studies have focused on breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2) cell lines.
- Findings : Certain derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against liver cancer cells .
- Mechanisms : The anticancer effects are linked to apoptosis induction through pathways involving caspases and Bcl-2 family proteins .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Some derivatives have been found to inhibit mushroom tyrosinase with IC50 values ranging from 0.87 to 1.49 μM, indicating strong potential for cosmetic and therapeutic applications .
- Alkaline Phosphatase Activity : Inhibitory effects on tissue-nonspecific alkaline phosphatase have been reported, suggesting possible implications in bone metabolism and related disorders .
Data Summary
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Antimicrobial Study : A study evaluated a series of thiadiazine derivatives for their antibacterial activity against various pathogens and found significant efficacy in inhibiting growth.
- Cancer Research : Another investigation focused on the apoptotic mechanisms triggered by these compounds in breast cancer cells, revealing alterations in key regulatory proteins involved in cell cycle progression.
Properties
Molecular Formula |
C4H4N2O2S |
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Molecular Weight |
144.15 g/mol |
IUPAC Name |
6-oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2S/c7-1-3-5-2-9-4(8)6-3/h1H,2H2,(H,5,6,8) |
InChI Key |
IUUDQQRHGURFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=O)S1)C=O |
Origin of Product |
United States |
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